2-Chloro-4-ethyl-5-iodopyridine
Description
2-Chloro-4-ethyl-5-iodopyridine is a halogenated pyridine derivative characterized by a chlorine atom at position 2, an ethyl group at position 4, and an iodine atom at position 5. Its molecular formula is C₇H₇ClIN, with a molecular weight of 267.5 g/mol. The compound exhibits moderate lipophilicity due to the ethyl group and iodine substituent, which also influence its reactivity in substitution and coupling reactions. This compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly for constructing kinase inhibitors and heterocyclic drug candidates .
Properties
CAS No. |
1215556-53-8 |
|---|---|
Molecular Formula |
C7H7ClIN |
Molecular Weight |
267.49 g/mol |
IUPAC Name |
2-chloro-4-ethyl-5-iodopyridine |
InChI |
InChI=1S/C7H7ClIN/c1-2-5-3-7(8)10-4-6(5)9/h3-4H,2H2,1H3 |
InChI Key |
TWNDJERDAIBQFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=C1I)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
The table below compares 2-chloro-4-ethyl-5-iodopyridine with four key analogs:
Key Observations:
- Halogen Positioning : Iodine at C5 (vs. C4 in 2-chloro-4-iodopyridine) may enhance halogen-bonding interactions in target binding, as seen in kinase inhibitors .
- Electron-Withdrawing Groups : The fluoro substituent in 5-chloro-2-fluoro-4-iodopyridine increases electrophilicity at C4, favoring Suzuki-Miyaura couplings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
